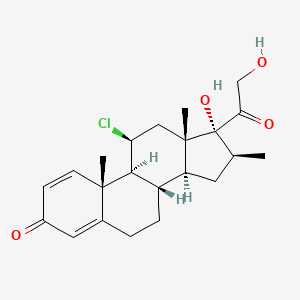![molecular formula C19H20ClN3O3S B13421838 ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate CAS No. 84832-94-0](/img/structure/B13421838.png)
ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a thiazolidine ring, a chlorophenyl group, and a carbamate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the thiazolidine intermediate with 4-chlorophenyl isocyanate.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate can be compared with other carbamate esters:
Similar Compounds: Ethyl N-(p-chlorophenyl)carbamate, ethyl 4-chlorophenylcarbamate, and ethyl p-chlorocarbanilate.
Uniqueness: The presence of the thiazolidine ring and the specific arrangement of functional groups make this compound unique. It may exhibit different reactivity and biological activity compared to other carbamates.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
84832-94-0 |
|---|---|
Formule moléculaire |
C19H20ClN3O3S |
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClN3O3S/c1-2-26-19(25)22-16-7-3-13(4-8-16)17-23(11-12-27-17)18(24)21-15-9-5-14(20)6-10-15/h3-10,17H,2,11-12H2,1H3,(H,21,24)(H,22,25) |
Clé InChI |
CVLYCSIGZJKOAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=C(C=C1)C2N(CCS2)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)

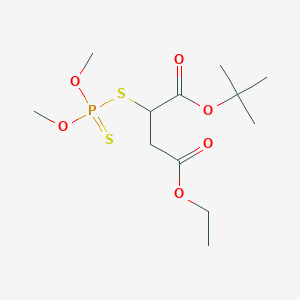
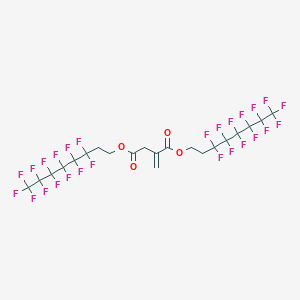
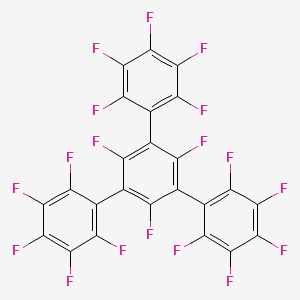
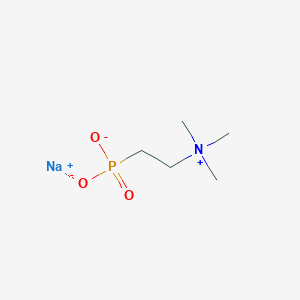
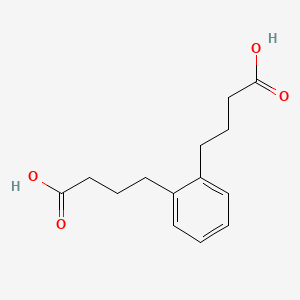
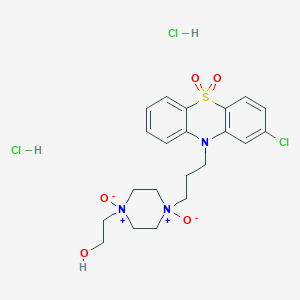
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
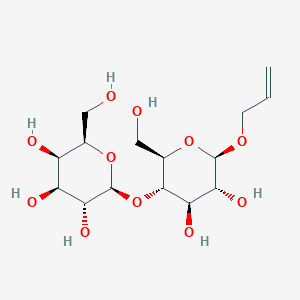
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)

![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
